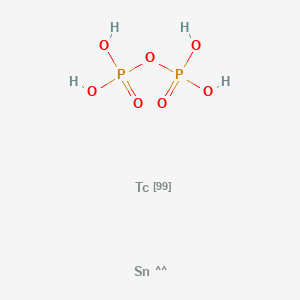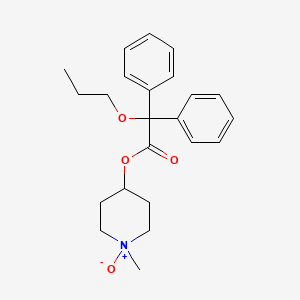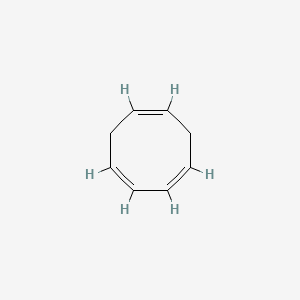
1,3,6-Cyclooctatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloocta-1,3,6-triene is a cyclooctatriene.
Applications De Recherche Scientifique
Chemical Reactions and Adduct Formation : 1,3,6-Cyclooctatriene is involved in normal Diels-Alder-adducts with nitrosobenzenes and shows unique rearrangement reactions when combined with nitro-substituted nitrosobenzenes (Kresze & Bathelt, 1973).
Kinetic and Equilibrium Studies : Studies on the gas-phase equilibrium and rate constants for the isomerizations of this compound have been conducted, providing detailed insights into its kinetic and thermodynamic properties (Greathead & Orchard, 1983).
Complex Formation and Reactivity : Research into the reaction of this compound with Fe2(CO)9 under mild conditions has led to the formation of stable complexes, showcasing its potential in complex formation and organometallic chemistry (Salzer & Philipsborn, 1976).
Catalysis and Cycloisomerization : The cycloisomerization of certain compounds to cyclooctatriene products, catalyzed by platinum, highlights its role in synthetic organic chemistry and catalysis (Vasu, Das, & Liu, 2010).
Preparation and Characterization of Derivatives : The preparation and characterization of 3,5,7-Cyclooctatriene-1,2-dione and its bromo derivative have been achieved, expanding the range of derivatives and applications of cyclooctatrienes in chemistry (Oda, Oda, Miyakoshi, & Kitahara, 1977).
Structural and Conformational Studies : Research on the molecular conformation of cycloalkatrienes, including this compound, provides valuable information on their stability and structural preferences, which is crucial for their applications in material science and molecular design (Buemi, Zuccarello, & Grasso, 1977).
Propriétés
Numéro CAS |
3725-30-2 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
(1Z,3Z,6Z)-cycloocta-1,3,6-triene |
InChI |
InChI=1S/C8H10/c1-2-4-6-8-7-5-3-1/h1-4,7-8H,5-6H2/b3-1-,4-2-,8-7- |
Clé InChI |
LHNSMWDERKGLJK-DKPWQKSPSA-N |
SMILES isomérique |
C/1/C=C\C=C/C/C=C1 |
SMILES |
C1C=CCC=CC=C1 |
SMILES canonique |
C1C=CCC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B1234069.png)
![[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride](/img/structure/B1234070.png)
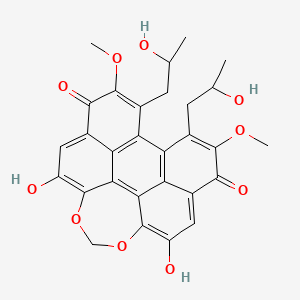
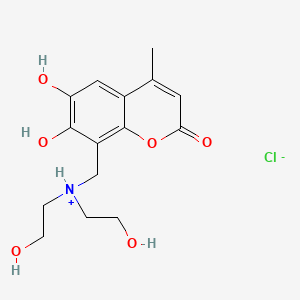
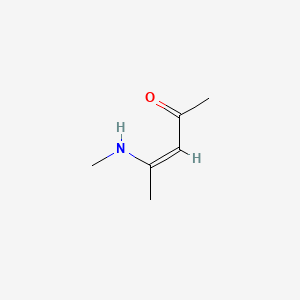
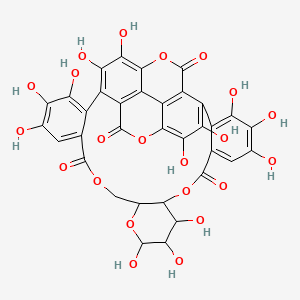
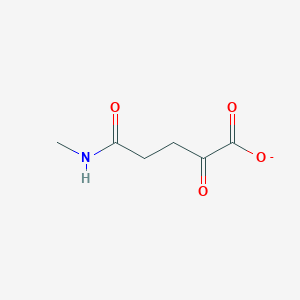
![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate](/img/structure/B1234081.png)
![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)
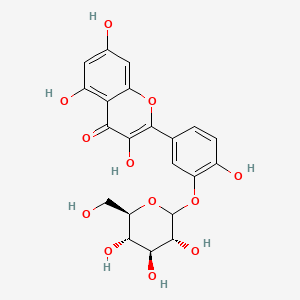
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234084.png)
